Mal-PEG3-Boc

Description

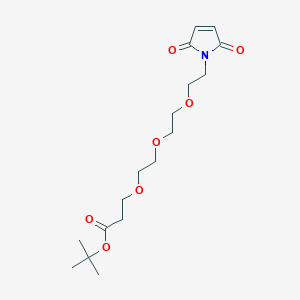

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO7/c1-17(2,3)25-16(21)6-8-22-10-12-24-13-11-23-9-7-18-14(19)4-5-15(18)20/h4-5H,6-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAIKTRBCFEELB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCN1C(=O)C=CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture and Utility of Mal-PEG3-Boc: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the structure, properties, and applications of Mal-PEG3-Boc, a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and proteomics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.

This compound, systematically named tert-butyl N-(2-(2-(2-(maleimido)ethoxy)ethoxy)ethyl)carbamate, is a chemical linker comprised of three key functional components: a maleimide (B117702) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butoxycarbonyl (Boc) protected amine. This unique architecture allows for the sequential and specific conjugation of different molecules.

Core Structural Components and Functionality

The utility of this compound lies in the distinct reactivity of its terminal groups:

-

Maleimide Group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides. The reaction, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond. This specificity makes the maleimide group a valuable tool for targeted protein labeling and modification.

-

Polyethylene Glycol (PEG) Spacer: The PEG3 linker is a short, hydrophilic chain composed of three ethylene (B1197577) glycol units. The inclusion of this spacer enhances the aqueous solubility of the molecule and the resulting conjugate. Furthermore, the PEG linker provides spatial separation between the conjugated molecules, which can help to preserve their biological activity and reduce steric hindrance.

-

Boc-Protected Amine: The terminal primary amine is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under the conditions required for the maleimide-thiol conjugation. The Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to expose the free amine. This primary amine can then be used for subsequent conjugation reactions, for instance, with carboxyl groups or N-hydroxysuccinimide (NHS) esters.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These values are essential for accurate experimental design and characterization of conjugates.

| Property | Value |

| Molecular Formula | C₁₅H₂₄N₂O₆ |

| Molecular Weight | 328.36 g/mol |

| Appearance | White to off-white solid or oil |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

| Purity | Typically >95% |

| Storage Conditions | -20°C, protected from light and moisture |

Experimental Protocols

The use of this compound in bioconjugation typically involves a two-step process: thiol-maleimide conjugation followed by deprotection of the Boc group.

Thiol-Maleimide Conjugation Protocol

This protocol outlines the general steps for conjugating this compound to a thiol-containing molecule, such as a protein.

Materials:

-

Thiol-containing protein

-

This compound

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

-

Reducing agent (e.g., TCEP, if disulfide bonds need to be reduced)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols using a suitable reducing agent. Subsequently, remove the reducing agent via buffer exchange.

-

Linker Preparation: Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to prepare a stock solution.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution in the reaction buffer.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing quenching reagent.

-

Purification: Remove excess linker and quenching reagent from the conjugated protein using SEC or dialysis.

Boc Deprotection Protocol

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or other suitable solvent

-

Neutralization buffer (e.g., sodium bicarbonate solution)

Procedure:

-

Dissolution: Dissolve the Boc-protected conjugate in DCM.

-

TFA Addition: Add an excess of TFA to the solution.

-

Incubation: Stir the reaction mixture at room temperature for 30-60 minutes.

-

Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

-

Neutralization (Optional): If necessary, neutralize the deprotected product with a suitable base.

Visualizing the Molecular Structure and Workflow

To facilitate a deeper understanding of this compound, the following diagrams illustrate its chemical structure and a typical experimental workflow.

An In-depth Technical Guide to the Chemical Properties of Maleimide-PEG3-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for Maleimide-PEG3-Boc, a heterobifunctional crosslinker essential in the fields of bioconjugation, drug delivery, and proteomics. This document details its structure, reactivity, and provides methodologies for its use in creating complex biomolecular architectures such as antibody-drug conjugates (ADCs).

Core Chemical Properties

Maleimide-PEG3-Boc is a versatile linker comprised of three key functional components: a maleimide (B117702) group, a tri-ethylene glycol (PEG3) spacer, and a Boc-protected amine. This unique combination of functionalities allows for a controlled, stepwise approach to bioconjugation.

Structure:

Actual representation can vary slightly based on the linkage between the maleimide and PEG chain.

The maleimide group provides a reactive handle for covalent modification of thiol-containing molecules, such as cysteine residues in proteins. The hydrophilic PEG3 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces potential steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[1][2] The tert-butyloxycarbonyl (Boc) protecting group ensures that the primary amine remains unreactive until its desired use, preventing unwanted side reactions.[2]

| Property | Value |

| Molecular Formula | C19H31N3O7 (representative) |

| Molecular Weight | 429.47 g/mol (representative) |

| Appearance | White to off-white solid or oil |

| Solubility | Soluble in organic solvents (DMSO, DMF, DCM); enhanced aqueous solubility due to the PEG spacer.[2][3] |

| Purity | Typically >95% |

| Storage | Store at -20°C, protected from moisture.[4] |

Reactivity and Stability

The reactivity of Maleimide-PEG3-Boc is dictated by its two primary functional groups: the maleimide and the Boc-protected amine.

Maleimide-Thiol Conjugation:

The maleimide group reacts specifically and efficiently with sulfhydryl (thiol) groups of cysteine residues via a Michael addition reaction to form a stable thioether bond.[3] This reaction is highly chemoselective for thiols within a pH range of 6.5-7.5.[3] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions.

Boc-Protected Amine:

The Boc protecting group is stable under a wide range of conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to reveal the free primary amine.[5] This deprotected amine can then be used for subsequent conjugation reactions, for example, with activated carboxylic acids (e.g., NHS esters) to form a stable amide bond.

Stability:

The thioether bond formed from the maleimide-thiol reaction is generally stable. However, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in vivo, which can lead to deconjugation.[1] The Boc-protected amine is highly stable at neutral and basic pH.

Experimental Protocols

Maleimide-Thiol Conjugation

This protocol describes the general procedure for conjugating Maleimide-PEG3-Boc to a thiol-containing protein.

Materials:

-

Thiol-containing protein (e.g., antibody)

-

Maleimide-PEG3-Boc

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed. The addition of 1-5 mM EDTA is recommended to prevent thiol oxidation.

-

Anhydrous DMSO or DMF

-

Quenching Solution: 1 M N-ethylmaleimide or L-cysteine in water

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Protein Preparation: Dissolve the thiol-containing protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds using a reducing agent like TCEP and remove the reducing agent prior to conjugation.

-

Linker Preparation: Immediately before use, prepare a stock solution of Maleimide-PEG3-Boc in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add the Maleimide-PEG3-Boc stock solution to the protein solution. A 5- to 20-fold molar excess of the linker is a common starting point.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching: (Optional) Stop the reaction by adding the quenching solution to react with any excess maleimide groups.

-

Purification: Remove excess linker and other reagents by SEC or dialysis.

Boc-Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Maleimide-PEG3-Boc conjugated molecule

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Nitrogen or Argon gas

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected conjugate in anhydrous DCM.

-

Add an excess of TFA to the solution (e.g., 20-50% v/v).

-

Stir the reaction at room temperature and monitor the progress by TLC or LC-MS. Deprotection is typically complete within 1-2 hours.

-

Remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with a solvent like toluene.

-

The resulting deprotected amine (as a TFA salt) can be used directly in the next step or purified further.

Applications in Drug Development

Maleimide-PEG3-Boc is a critical tool in drug development, particularly for the construction of Antibody-Drug Conjugates (ADCs).[1] The linker allows for the site-specific conjugation of a cytotoxic payload to an antibody.

The general workflow for creating an ADC using this linker is as follows:

-

The maleimide group of the linker is first reacted with a thiol group on the antibody, which can be an inherent cysteine residue or one introduced through protein engineering.

-

After purification of the antibody-linker conjugate, the Boc group is removed.

-

The newly exposed amine on the linker is then conjugated to an activated form of the cytotoxic drug.

This sequential approach ensures a well-defined final product with a specific drug-to-antibody ratio (DAR).

Visualizations

Experimental Workflow: ADC Synthesis

The following diagram illustrates the general workflow for synthesizing an Antibody-Drug Conjugate using Maleimide-PEG3-Boc.

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Signaling Pathway: ADC Mechanism of Action

This diagram illustrates a simplified signaling pathway of an ADC created with a Maleimide-PEG3-Boc linker targeting a cancer cell.

Caption: Simplified mechanism of action for an Antibody-Drug Conjugate.

References

An In-depth Technical Guide to the Core Mechanism of Action of Mal-PEG3-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG3-Boc is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Its structure, featuring a maleimide (B117702) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine, offers a versatile platform for the sequential and controlled linkage of two distinct molecular entities. The maleimide group facilitates covalent attachment to thiol-containing molecules, while the Boc-protected amine provides a latent reactive site that can be selectively deprotected for subsequent conjugation.[1][2] The PEG3 spacer enhances aqueous solubility, improves pharmacokinetic profiles, and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[3][4][5]

This technical guide delineates the core mechanism of action of this compound, provides representative experimental protocols, and presents quantitative data from analogous compounds to inform its application in research and development.

Core Mechanism of Action

The utility of this compound as a linker is defined by the distinct reactivity of its two terminal functional groups: the maleimide and the Boc-protected amine. This allows for a two-step conjugation strategy.

Maleimide-Thiol Conjugation

The primary mechanism of action for the maleimide moiety is its highly specific reaction with sulfhydryl (thiol) groups, typically from cysteine residues in proteins and peptides.[1] This reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks the electron-deficient carbon-carbon double bond of the maleimide ring.[6] This forms a stable, covalent thioether bond.[6][7] The reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[7][8] At pH values above 7.5, the maleimide group can exhibit some reactivity towards primary amines, and the rate of hydrolysis of the maleimide ring also increases.[1]

Boc Group Deprotection and Amine Reactivity

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary amines.[9] Its function within the this compound linker is to mask the reactivity of the terminal amine, allowing for the selective reaction of the maleimide group first. The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the primary amine.[9][10] Once deprotected, this primary amine can be utilized for a variety of subsequent conjugation reactions, such as amide bond formation with activated carboxylic acids (e.g., NHS esters).[11]

Data Presentation

Disclaimer: The following quantitative data is derived from studies on analogous maleimide-PEG linkers and general bioconjugation principles. This information should be used as a guideline, and optimization for specific applications using this compound is recommended.

Table 1: Reaction Conditions for Maleimide-Thiol Conjugation

| Parameter | Recommended Range | Notes |

| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Above pH 7.5, reactivity with amines and hydrolysis of the maleimide ring can occur.[1][7] |

| Temperature | 4°C to Room Temperature | Slower reaction at 4°C may be preferable for sensitive biomolecules.[12][13] |

| Reaction Time | 2 - 4 hours to overnight | Dependent on temperature, pH, and reactant concentrations.[12][13] |

| Molar Excess of Linker | 10 to 20-fold | A molar excess of the Mal-PEG linker over the thiol-containing molecule is typically used to ensure efficient conjugation.[12][13] |

Table 2: Conditions for Boc Deprotection

| Parameter | Reagent/Condition | Notes |

| Primary Reagent | Trifluoroacetic Acid (TFA) | A strong acid that effectively cleaves the Boc group.[10] |

| Solvent | Dichloromethane (B109758) (DCM) | A common solvent for Boc deprotection.[10] |

| TFA Concentration | 20-50% (v/v) in DCM | The concentration can be adjusted based on the substrate's sensitivity.[14] |

| Temperature | 0°C to Room Temperature | The reaction is often initiated at 0°C and then allowed to warm to room temperature.[10] |

| Reaction Time | 1 - 2 hours | Typically sufficient for complete deprotection.[14] |

Experimental Protocols

Disclaimer: The following protocols are representative and based on methodologies for similar Mal-PEG-Boc linkers. They should be adapted and optimized for the specific molecules and applications being investigated.

Protocol 1: Maleimide-Thiol Conjugation

-

Preparation of Thiol-Containing Molecule: Dissolve the thiol-containing molecule (e.g., protein) in a degassed, amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-7.5.[1]

-

Preparation of this compound Stock Solution: Immediately before use, dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[1]

-

Conjugation Reaction: Add the this compound stock solution to the solution of the thiol-containing molecule to achieve the desired molar excess (typically 10- to 20-fold). The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of proteins.[14]

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess this compound.

-

Purification: Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a desalting column), dialysis, or spin filtration.[1]

Protocol 2: Boc Deprotection

-

Preparation of Conjugate: The purified conjugate from Protocol 1 should be in an anhydrous solvent. If in an aqueous buffer, it should be lyophilized. Dissolve the conjugate in anhydrous dichloromethane (DCM).[14]

-

Deprotection Reaction: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[14]

-

Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by an appropriate method such as LC-MS.[14]

-

Work-up: Remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, the residue can be co-evaporated with toluene.[14] The resulting product will be the TFA salt of the deprotected amine, which can often be used directly in the next step or neutralized with a mild base.[10]

Mandatory Visualization

Caption: Maleimide-Thiol Conjugation via Michael Addition.

References

- 1. benchchem.com [benchchem.com]

- 2. Mal-PEG2-NH-Boc, 660843-21-0 | BroadPharm [broadpharm.com]

- 3. purepeg.com [purepeg.com]

- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Monodispersed Maleimide(Mal) PEG - Biopharma PEG [biochempeg.com]

- 9. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. broadpharm.com [broadpharm.com]

- 13. broadpharm.com [broadpharm.com]

- 14. benchchem.com [benchchem.com]

The Gatekeeper of Bioconjugation: An In-depth Technical Guide to the Boc Protecting Group in PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug development and bioconjugation, the ability to exert precise control over molecular synthesis is paramount. The strategic use of protecting groups is a cornerstone of this control, and among them, the tert-butyloxycarbonyl (Boc) group stands out for its utility in masking amine functionalities. When coupled with the versatile properties of polyethylene (B3416737) glycol (PEG) linkers, the Boc protecting group becomes an indispensable tool for creating sophisticated biomolecules, from antibody-drug conjugates (ADCs) to PROteolysis TArgeting Chimeras (PROTACs). This technical guide delves into the core principles of Boc protection in the context of PEG linkers, offering a comprehensive overview of its chemistry, applications, and the detailed experimental protocols essential for its successful implementation.

The Core Principle: A Temporary Shield for Controlled Reactions

The primary function of the Boc group on a PEG linker is to serve as a temporary shield for a primary or secondary amine.[1] This protection is critical in multi-step synthetic strategies where the high nucleophilicity of the amine needs to be suppressed to prevent unwanted side reactions.[1][2] The Boc group's widespread use stems from its remarkable stability across a broad spectrum of reaction conditions, including basic and nucleophilic environments.[1][3] This stability allows for chemical modifications at other sites of the molecule without disturbing the protected amine.

The strategic advantage of the Boc group lies in its facile and clean removal under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][3] This "orthogonal" deprotection strategy is fundamental to the controlled, stepwise assembly of complex bioconjugates.[1] By selectively revealing the amine at a desired stage, researchers can dictate the sequence of conjugation, a crucial capability in the synthesis of heterobifunctional molecules.

Boc-protected PEG linkers are heterobifunctional molecules that feature a Boc-protected amine at one terminus and a different reactive group at the other.[4][5] This dual functionality enables a modular approach to bioconjugation. For instance, the reactive group can be used to attach the linker to a payload molecule, after which the Boc group is removed to expose the amine for conjugation to a targeting moiety, such as an antibody.[1][2]

Key Applications in Drug Development

The unique characteristics of Boc-protected PEG linkers have made them integral to the advancement of several therapeutic modalities:

-

Antibody-Drug Conjugates (ADCs): In ADC synthesis, a Boc-protected PEG linker can be conjugated to a cytotoxic drug.[1] Following deprotection, the newly exposed amine on the linker is then coupled to the antibody.[1] This ensures a specific and controlled drug-to-antibody ratio, a critical factor for therapeutic efficacy and safety.[1] The PEG component of the linker enhances the hydrophilicity and pharmacokinetic properties of the ADC.[3]

-

PROteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[6] Boc-protected heterobifunctional PEG linkers are frequently used to connect the target protein binder and the E3 ligase ligand.[1][3] The controlled, sequential conjugation enabled by the Boc group is essential for the successful assembly of these complex molecules.[1]

-

Peptide Synthesis: Boc chemistry is a well-established strategy in solid-phase peptide synthesis (SPPS).[3] Boc-protected amino-PEG resins can be used to introduce a PEG spacer, which can improve the solubility and pharmacokinetic properties of the resulting peptide.[7]

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection reactions is crucial for the successful synthesis of complex biomolecules. The following tables summarize typical reaction conditions and outcomes.

Table 1: Representative Reaction Conditions for Boc Protection of Amine-Terminated PEG Linkers

| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Boc Protection | (Boc)₂O, DIPEA, DCM | Room Temperature | 3 | High |

| Boc Protection | (Boc)₂O, PEG-400 | Room Temperature | 0.5 - 2 | >90 |

Data compiled from multiple sources.[7]

Table 2: Representative Reaction Conditions for Boc Deprotection of PEG Linkers

| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Time (min) | Purity/Yield (%) |

| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 to Room Temp | 30 - 120 | >95 |

| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | Room Temp | 5 - 30 | >95 |

| 4M HCl | - | Dioxane | Room Temp | 30 - 120 | High |

Data compiled from multiple sources.[4][7]

Detailed Experimental Protocols

Reproducibility in research and development hinges on detailed and reliable experimental protocols. Below are step-by-step methodologies for the Boc protection and deprotection of PEG linkers.

Protocol 1: Boc Protection of an Amine-Terminated PEG Linker

This protocol describes the mono-protection of a diamine-terminated PEG linker.

Materials:

-

Amine-terminated PEG linker

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve the amine-terminated PEG linker in anhydrous DCM in a round-bottom flask.

-

Add TEA or DIPEA (1.5-2.0 equivalents) to the solution and stir at room temperature.[8]

-

Add (Boc)₂O (1.1-1.3 equivalents) portion-wise to the reaction mixture.[8]

-

Stir the reaction at room temperature for 2-12 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Once the reaction is complete, dilute the mixture with DCM and wash with saturated NaHCO₃ solution and then with brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.[8]

Protocol 2: Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc group to yield a free amine.

Materials:

-

Boc-protected PEG linker

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (B1312306) (TIS) (optional scavenger)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[3][9]

-

Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).[3][4] If the substrate contains acid-sensitive groups prone to reaction with the released tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[4]

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[3][9]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[9]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[9]

-

Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times to ensure the removal of residual TFA.[4] The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step.[9]

-

For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[9]

Visualizing the Workflow and Chemistry

Diagrams are powerful tools for understanding complex chemical processes and workflows. The following visualizations, created using the DOT language, illustrate key aspects of using Boc-protected PEG linkers.

References

applications of heterobifunctional PEG linkers

An In-depth Technical Guide to the Applications of Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Core of Bioconjugation

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable molecular tools in modern drug development and biomedical research.[1] These linkers consist of a central, hydrophilic PEG chain of varying length, capped at each end by two distinct reactive functional groups.[1] This dual-reactivity is the cornerstone of their utility, enabling the precise and sequential covalent linkage of two different molecules, such as a targeting antibody and a potent therapeutic payload.[2]

The incorporation of a PEG spacer offers numerous advantages that address common challenges in drug design.[3] Key benefits include:

-

Enhanced Solubility and Stability: The hydrophilic nature of the PEG backbone improves the solubility of hydrophobic drugs and reduces the aggregation of protein-based therapeutics.[3]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of a conjugate, which reduces renal clearance and can significantly extend its circulation half-life in the bloodstream.[2][4]

-

Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, masking the bioconjugate from the host's immune system and thereby lowering the potential for an adverse immune response.[2][4]

-

Precise Spatial Control: The defined length of the PEG chain allows for meticulous control over the distance between the two conjugated molecules, a critical factor for optimizing biological activity and stability.[4]

These properties have made heterobifunctional PEG linkers integral to the design of cutting-edge therapeutic platforms, most notably Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and functionalized nanoparticles for targeted drug delivery.[1][3][4]

Application 1: Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the high specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[5] The linker is a critical component that connects the antibody to the drug payload, profoundly influencing the ADC's stability, efficacy, and safety.[4] Heterobifunctional PEG linkers are pivotal in modern ADC development, facilitating site-specific conjugation that leads to more homogeneous products with predictable drug-to-antibody ratios (DAR).[5] The PEG moiety enhances the solubility and stability of the ADC, preventing aggregation that can be caused by hydrophobic drug payloads.[5]

Data Presentation: Impact of PEG Linker Length on ADC Performance

The length of the PEG linker is a critical design parameter that must be optimized for each ADC. Longer linkers can improve pharmacokinetics and in vivo efficacy, but this may come at the cost of reduced in vitro potency. The optimal length is highly dependent on the specific antibody, payload, and target combination.

| Linker Type (Affibody-Drug Conjugate) | Molecular Weight (kDa) | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-Life (minutes) |

| SMCC (No PEG) | - | 1.1 | 19.6 |

| PEG4k-MMAE | 4 | 5.0 | 49.2 |

| PEG10k-MMAE | 10 | 24.6 | 219.0 |

| Data synthesized from a study on affibody-drug conjugates targeting HER2.[6] |

| ADC Component | PEG Length (n units) | Plasma Half-Life (hours) | In Vivo Efficacy (Tumor Growth Inhibition) |

| Trastuzumab-MMAE | 2 | 120 | Moderate |

| Trastuzumab-MMAE | 4 | 150 | High |

| Trastuzumab-MMAE | 8 | 180 | High |

| Trastuzumab-MMAE | 12 | 210 | Moderate-High |

| Note: This table represents synthesized data from multiple preclinical studies to illustrate general trends.[7][8] |

Experimental Protocol: Two-Step Antibody Conjugation using Mal-PEG-NHS Ester

This protocol details the covalent attachment of a thiol-containing payload to an antibody using a heterobifunctional Maleimide-PEG-NHS ester linker. The process involves two main stages: (1) reaction of the linker's NHS ester with primary amines on the antibody, and (2) reaction of the linker's maleimide (B117702) group with the thiol-containing payload.[9][10]

Materials and Reagents:

-

Purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4). Buffers containing primary amines like Tris or glycine (B1666218) must be avoided.[9]

-

Mal-PEG(n)-NHS ester (stored at -20°C with desiccant).[10]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[10]

-

Thiol-containing payload (drug, fluorophore, etc.).

-

NHS Ester Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.

-

Maleimide Reaction Buffer: PBS, pH 6.5-7.5.[9]

-

Quenching Reagent (optional): Cysteine or 2-mercaptoethanol.[9]

-

Purification: Desalting columns (e.g., Zeba™) and size-exclusion chromatography (SEC) or affinity (Protein A/G) columns.[9]

Stage 1: Antibody Modification with Mal-PEG-NHS Ester

-

Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in amine-free NHS Ester Reaction Buffer. If necessary, perform a buffer exchange using a desalting column.[9]

-

Linker Preparation: Equilibrate the vial of Mal-PEG-NHS ester to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMSO to a stock concentration of 10 mM. Do not store the stock solution, as the NHS ester is readily hydrolyzed.[9]

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the antibody solution and mix gently. The optimal ratio must be determined empirically.[9]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[9]

-

Purification: Remove the excess, unreacted linker using a desalting column equilibrated with Maleimide Reaction Buffer (pH 6.5-7.5). This step is crucial to prevent quenching of the maleimide groups.[9]

Stage 2: Conjugation of Thiol-Payload to Maleimide-Activated Antibody

-

Payload Preparation: Dissolve the thiol-containing payload in a suitable solvent. If using an organic solvent, ensure its final concentration in the reaction mix is <10% to avoid antibody denaturation.[9]

-

Conjugation Reaction: Add a 2- to 5-fold molar excess of the thiol-payload to the purified maleimide-activated antibody solution.[9]

-

Incubation: Incubate for 1-2 hours at room temperature, protecting from light if the payload is light-sensitive.[9]

-

Quenching (Optional): To cap any unreacted maleimide groups, add a quenching agent like cysteine to a final concentration of 1-10 mM and incubate for an additional 15-30 minutes.[9]

-

Final Purification: Purify the final ADC from excess payload and byproducts using SEC or affinity chromatography.[9]

-

Characterization: Confirm conjugation and determine purity and DAR using techniques such as SDS-PAGE, Mass Spectrometry (MS), and Hydrophobic Interaction Chromatography (HIC).

Application 2: Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are a revolutionary therapeutic modality that co-opts the body's own cellular machinery to degrade specific disease-causing proteins.[3][11] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one ligand binds to the target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[3] The linker is a critical component that facilitates the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[11] Its length, flexibility, and composition are crucial for inducing the correct proximity and orientation required for efficient ubiquitination and subsequent degradation of the POI by the proteasome.[11][12] PEG linkers are frequently used in PROTAC design to improve the solubility and cell permeability of these often large and complex molecules.[3][]

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The efficacy of a PROTAC is quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum level of degradation achievable).[14] The linker length is a critical variable that must be empirically optimized for each POI/E3 ligase pair, as a linker that is too short can cause steric hindrance, while one that is too long can lead to a non-productive ternary complex.[15]

| Target Protein | E3 Ligase | Linker Composition | Linker Length (# atoms) | DC50 (nM) | Dmax (%) |

| BRD4 | CRBN | PEG2 | 10 | >1000 | <20 |

| BRD4 | CRBN | PEG3 | 13 | 18 | >98 |

| BRD4 | CRBN | PEG4 | 16 | 4.9 | >98 |

| BRD4 | CRBN | PEG5 | 19 | 1.8 | >98 |

| BRD4 | CRBN | PEG6 | 22 | 8.1 | >98 |

| Data synthesized from a study on BRD4-targeting PROTACs, illustrating an optimal linker length.[3] |

| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) |

| BTK | CRBN | 2 PEG units | >5000 | Reduced Degradation |

| BTK | CRBN | 4-5 PEG units | <500 | Potent Degradation |

| Data synthesized from studies on Bruton's Tyrosine Kinase (BTK) degraders.[11][12] |

| Target Protein | E3 Ligase | Linker Composition (# atoms) | DC50 (nM) | Dmax (%) |

| TBK1 | VHL | Alkyl/Ether (7 atoms) | >1000 | Not Observed |

| TBK1 | VHL | Alkyl/Ether (21 atoms) | 3 | 96 |

| TBK1 | VHL | Alkyl/Ether (29 atoms) | 292 | 76 |

| Data synthesized from studies on TANK-binding kinase 1 (TBK1) degraders.[12] |

Experimental Protocol: DC50 and Dmax Determination by Western Blot

This protocol details the standard method for quantifying PROTAC-induced protein degradation to determine DC50 and Dmax values.[5][16]

Materials and Reagents:

-

Target cell line expressing the POI and recruited E3 ligase.

-

PROTAC compound and vehicle control (e.g., DMSO).

-

Cell culture medium, reagents, and multi-well plates.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay kit.

-

Laemmli sample buffer, SDS-PAGE gels, and electrophoresis equipment.

-

PVDF or nitrocellulose membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific to the POI.

-

Primary antibody for a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate and imaging system.

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle-only (e.g., 0.1% DMSO) control.[5][6]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[5]

-

Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant for each sample using a BCA assay to ensure equal protein loading later.[5]

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.[16]

-

SDS-PAGE and Western Blotting: Separate an equal amount of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[6]

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.[6]

-

Incubate with primary antibody against the POI overnight at 4°C.

-

Wash the membrane, then incubate with HRP-conjugated secondary antibody for 1 hour.[6]

-

Wash the membrane again, then apply ECL substrate and detect the chemiluminescent signal using an imager.[5]

-

Repeat the process (stripping and re-probing) for the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities for the POI and loading control using densitometry software.[16]

-

For each sample, normalize the POI band intensity to its corresponding loading control band intensity.[5]

-

Calculate the percentage of remaining protein relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the DC50 and Dmax values.[5]

-

Application 3: Nanoparticle Surface Functionalization

Heterobifunctional PEG linkers are essential for the surface functionalization of nanoparticles used in drug delivery and medical imaging.[17][18] The PEG chains create a hydrophilic, protective layer (a "corona") on the nanoparticle surface.[18] This layer reduces opsonization (the process by which particles are marked for clearance by the immune system), thereby prolonging circulation time and allowing for greater accumulation at target sites like tumors via the enhanced permeability and retention (EPR) effect.[18] The second functional group on the linker is used to covalently attach targeting ligands (e.g., antibodies, peptides) or therapeutic agents to the nanoparticle surface.[17]

Data Presentation: Impact of PEGylation on Nanoparticle Properties

The molecular weight (MW) and surface grafting density of the PEG linker are key factors that determine the in vivo fate of nanoparticles. Higher MW and optimal density are generally required to extend circulation half-life and minimize protein adsorption.

| Nanoparticle Core Size | PEG MW (kDa) | Circulation Half-Life (hours) |

| ~20 nm | ≤ 2 | < 1 |

| ~20 nm | 5 | ~ 6.5 |

| ~20 nm | 10 | ~ 8.5 |

| ~40 nm | 5 | ~ 5.0 |

| Data synthesized from statistical analysis of gold nanoparticles (GNPs) to show general trends. For GNPs, a PEG MW of ≥5 kDa is recommended to maximize half-life.[9][10][19] |

| Nanoparticle Type | PEG Surface Density (PEG/nm²) | Conformation | Serum Protein Adsorption (Relative %) |

| Hydrogel NP | 0 (None) | - | 100% |

| Hydrogel NP | 0.028 | Mushroom | ~25% |

| Hydrogel NP | 0.083 | Brush | ~18% |

| Data synthesized from a study on 80x320 nm hydrogel nanoparticles, showing that increasing PEG density reduces protein adsorption.[20] |

Experimental Protocol: Nanoparticle Functionalization and Characterization

This protocol describes the covalent attachment of a heterobifunctional PEG linker to nanoparticles with surface carboxyl groups, followed by characterization of the modified particles.[21]

Materials and Reagents:

-

Nanoparticles with surface carboxyl (-COOH) groups, dispersed in an appropriate buffer.

-

Heterobifunctional Linker (e.g., NH2-PEG-Maleimide).

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

N-hydroxysuccinimide (NHS).

-

Activation Buffer: MES buffer, pH 6.0.

-

Reaction Buffer: PBS, pH 7.2-7.4.

-

Centrifugal filtration devices or dialysis equipment for purification.

-

Dynamic Light Scattering (DLS) and Zeta Potential analyzer.

Procedure: Surface Functionalization

-

Nanoparticle Preparation: Disperse carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.[17]

-

Carboxyl Group Activation: Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups, forming reactive NHS esters. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess EDC/NHS immediately by centrifugal filtration or dialysis against the Activation Buffer.

-

Linker Conjugation: Immediately add the amine-containing PEG linker (e.g., NH2-PEG-Maleimide) to the activated nanoparticle suspension. Incubate for 2 hours at room temperature with gentle mixing to allow the formation of stable amide bonds.[21]

-

Final Purification: Purify the maleimide-activated nanoparticles by centrifugal filtration or dialysis against PBS (pH 7.4) to remove any unreacted linker.[17]

-

(Optional) Ligand Attachment: The now maleimide-activated nanoparticles can be further conjugated with thiol-containing targeting ligands as described in the ADC protocol (Stage 2).

Procedure: Characterization

-

Size Measurement (DLS):

-

Surface Charge Measurement (Zeta Potential):

-

Confirmation of PEGylation (FTIR):

-

Lyophilize samples of both bare and PEGylated nanoparticles.

-

Acquire Fourier-Transform Infrared Spectroscopy (FTIR) spectra.

-

Confirm the presence of the PEG layer by identifying the characteristic C-O-C ether stretching bands (typically around 1100 cm⁻¹) in the spectrum of the modified nanoparticles.[21]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Optimal size and PEG coating of gold nanoparticles for prolonged blood circulation: a statistical analysis of published data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 20. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

The Strategic Application of Mal-PEG3-Boc Linkers in Antibody-Drug Conjugate Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, a critical component covalently connecting these two moieties, dictates the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. This technical guide provides an in-depth examination of the Mal-PEG3-Boc linker, a heterobifunctional molecule designed for advanced ADC development. We will explore the distinct roles of its three core components: the maleimide (B117702) group for thiol-specific conjugation, the short polyethylene (B3416737) glycol (PEG3) spacer for modulating physicochemical properties, and the tert-butyloxycarbonyl (Boc) protecting group for enabling a controlled, sequential conjugation strategy. This document details comprehensive experimental protocols, summarizes key quantitative performance metrics, and visualizes the underlying biochemical pathways and experimental workflows to equip researchers with the foundational knowledge for the effective implementation of this compound in their ADC programs.

Introduction: The Critical Role of the Linker in ADC Design

The linker in an ADC is not merely a passive connector but an active modulator of the conjugate's properties. An ideal linker must maintain a stable bond between the antibody and the payload in systemic circulation to prevent premature drug release and associated off-target toxicity.[1] Upon reaching the target tumor cell, it must facilitate the efficient release of the active payload.[1]

The this compound linker is a sophisticated tool engineered to meet these demands. It is a heterobifunctional linker, meaning it possesses two different reactive ends, allowing for a specific and controlled conjugation process. The strategic inclusion of a short PEG spacer and a temporary protecting group addresses key challenges in ADC development, including hydrophobicity of the payload and complexity of the conjugation process.[2][3]

Core Components of the this compound Linker

The functionality of the this compound linker arises from the unique properties of its three constituent parts:

-

Maleimide Group: This functional group is highly reactive towards sulfhydryl (thiol) groups, typically found in the cysteine residues of an antibody.[4] The reaction, a Michael addition, forms a stable thioether bond. It is highly chemoselective within a pH range of 6.5-7.5, which is advantageous for bioconjugation under physiological conditions.[4] However, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction in vivo, where endogenous thiols like glutathione (B108866) can lead to deconjugation.[5] Strategies to mitigate this, such as promoting hydrolysis of the succinimide (B58015) ring, can enhance long-term stability.[4]

-

Polyethylene Glycol (PEG3) Spacer: The short, discrete chain of three ethylene (B1197577) glycol units serves multiple purposes. As a hydrophilic spacer, it helps to improve the aqueous solubility of the ADC, which is particularly crucial when dealing with hydrophobic payloads that have a tendency to induce aggregation.[2] This PEGylation can also increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a prolonged plasma half-life.[6] The defined length of the PEG3 chain provides a precise spatial separation between the antibody and the drug, which can minimize steric hindrance and preserve the antibody's binding affinity.[5]

-

tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is a widely used protecting group for amines. It is exceptionally stable under various conditions but can be readily and cleanly removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[7] This feature is instrumental in a stepwise conjugation strategy. Typically, a drug payload is first conjugated to the deprotected amine of the linker, and then the maleimide end of the drug-linker construct is reacted with the antibody. This controlled sequence prevents unwanted side reactions and simplifies purification.

Mechanism of Conjugation: A Stepwise Approach

The use of a this compound linker allows for a highly controlled and sequential conjugation workflow. This process ensures that the payload is correctly attached to the linker before the final construct is conjugated to the antibody.

Quantitative Data Summary

While extensive public data for the specific this compound linker is limited, the following tables summarize representative data for ADCs constructed with short-chain PEG-maleimide linkers (e.g., PEG2, PEG4). This data provides a reasonable benchmark for the expected performance characteristics.

Table 1: Physicochemical and In Vitro Characteristics of a Representative Short-Chain PEG-Maleimide ADC

| Parameter | Typical Value | Method | Reference |

|---|---|---|---|

| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Mass Spectrometry | [8] |

| Purity | >95% | Size-Exclusion HPLC (SEC-HPLC) | [9] |

| Aggregation | <5% | SEC-HPLC | [10] |

| In Vitro Cytotoxicity (IC50) | |||

| HER2-positive cell line (e.g., SK-BR-3) | 0.05 - 0.15 nM | Cell Viability Assay (MTT) | [10] |

| HER2-negative cell line (e.g., MCF-7) | >100 nM | Cell Viability Assay (MTT) |[11] |

Table 2: Stability and Pharmacokinetic Data of a Representative Short-Chain PEG-Maleimide ADC

| Parameter | Typical Value | Condition | Reference |

|---|---|---|---|

| Plasma Stability | |||

| % Intact ADC after 7 days | ~70% | Incubation in human plasma at 37°C | [1] |

| Deconjugation Mechanism | Retro-Michael reaction | Thiol exchange with serum proteins (e.g., albumin) | [12] |

| Pharmacokinetics | |||

| Clearance | Slower with PEG linker vs. non-PEG | In vivo (rodent model) | [6] |

| Half-life (t½) | Longer with PEG linker vs. non-PEG | In vivo (rodent model) |[6] |

Detailed Experimental Protocols

The following protocols provide a generalized framework for the synthesis and characterization of an ADC using a this compound linker. Optimization will be required for specific antibodies, payloads, and reagents.

Protocol 1: Boc-Deprotection of the Linker

-

Dissolution: Dissolve the this compound linker in a suitable organic solvent such as dichloromethane (B109758) (DCM).

-

Acid Treatment: Add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% TFA in DCM.[7]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.[7]

-

Solvent Removal: Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator). Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

-

Purification: The resulting Mal-PEG3-NH2 linker can be purified by reverse-phase HPLC if necessary.

Protocol 2: Conjugation of Payload to Deprotected Linker

-

Activation: If the payload has a carboxylic acid group, activate it using standard carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to form an NHS ester.

-

Conjugation: Dissolve the purified Mal-PEG3-NH2 and the activated payload in a suitable anhydrous solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., DIPEA).

-

Incubation: Stir the reaction at room temperature for 2-4 hours or until completion as monitored by LC-MS.

-

Purification: Purify the Mal-PEG3-Payload conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.

Protocol 3: Antibody Reduction and Drug-Linker Conjugation

-

Antibody Preparation: Prepare the antibody solution (e.g., 5-10 mg/mL) in a suitable conjugation buffer (e.g., PBS, pH 7.2-7.4) containing EDTA.

-

Reduction: To expose the reactive thiol groups from interchain disulfide bonds, add a 10-20 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).

-

Incubation: Incubate at 37°C for 1-2 hours. The extent of reduction can be optimized to achieve the desired DAR.

-

Purification (Optional): Remove excess TCEP using a desalting column if it interferes with the subsequent conjugation step.

-

Conjugation: Add the purified Mal-PEG3-Payload (dissolved in a small amount of a co-solvent like DMSO) to the reduced antibody solution. A typical molar excess of drug-linker to antibody is 5-10 fold.

-

Incubation: Incubate the reaction at room temperature for 2 hours or at 4°C overnight. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

-

Quenching: Add an excess of a quenching agent like N-acetylcysteine to react with any unreacted maleimide groups. Incubate for 20-30 minutes.

-

Purification: Purify the final ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated drug-linker and other small molecules.

Protocol 4: ADC Characterization - DAR Determination by Mass Spectrometry

-

Sample Preparation: If necessary, deglycosylate the ADC sample using an enzyme like PNGase F to simplify the mass spectrum.

-

LC-MS Analysis: Analyze the intact or reduced ADC by liquid chromatography-mass spectrometry (LC-MS). For intact analysis, a reversed-phase column with a gradient of increasing organic solvent is typically used.

-

Deconvolution: Deconvolute the resulting mass spectrum to obtain the masses of the different drug-loaded antibody species (e.g., DAR0, DAR2, DAR4, etc.).

-

DAR Calculation: Calculate the weighted average DAR using the relative abundance (peak area) of each species: DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)

Example Application: Targeting the HER2 Signaling Pathway

To illustrate the mechanism of action of an ADC developed with this technology, we consider an ADC targeting the Human Epidermal Growth Factor Receptor 2 (HER2), a well-established target in breast cancer therapy.[13]

HER2 Signaling Pathway

HER2 is a receptor tyrosine kinase that, upon dimerization with other HER family members, activates downstream signaling cascades like the PI3K/AKT and RAS/MAPK pathways. These pathways promote cell proliferation, survival, and invasion.[14][15] An anti-HER2 antibody can block this signaling.

ADC Mechanism of Action

The anti-HER2 ADC binds to the HER2 receptor on the surface of a cancer cell. This binding triggers the internalization of the ADC-receptor complex through receptor-mediated endocytosis. The complex is then trafficked to the lysosome, where the antibody is degraded and/or the linker is cleaved, releasing the cytotoxic payload into the cell to induce apoptosis.[7][16]

Conclusion

The this compound linker provides a robust and versatile platform for the development of next-generation antibody-drug conjugates. Its trifunctional design allows for a controlled, stepwise synthesis that can improve the homogeneity and manufacturability of the final ADC product. The inclusion of a short PEG3 spacer effectively modulates the physicochemical properties of the conjugate, enhancing solubility and potentially improving its pharmacokinetic profile. While the stability of the maleimide-cysteine linkage requires careful consideration, the overall benefits of this linker technology make it a valuable tool for researchers aiming to create more effective and safer targeted cancer therapies. A thorough, empirical evaluation of linker properties, as detailed in the provided protocols, is essential to unlocking the full therapeutic potential of any new ADC candidate.

References

- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

- 11. benchchem.com [benchchem.com]

- 12. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Mal-PEG3-Boc in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Maleimide-PEG3-tert-butyl ester (Mal-PEG3-Boc) in aqueous buffers, a critical consideration for its application in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, this guide synthesizes information from structurally related compounds and established chemical principles to provide a comprehensive overview of its expected solubility and detailed protocols for its empirical determination.

Physicochemical Properties and Expected Solubility Profile

This compound is a heterobifunctional linker that incorporates a thiol-reactive maleimide (B117702) group, a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. The PEG3 spacer is the primary determinant of its aqueous solubility, imparting a hydrophilic character to the molecule.[1][2] Consequently, this compound is anticipated to be soluble in water and common aqueous buffers.

However, the overall solubility is a balance between the hydrophilic PEG chain and the more hydrophobic maleimide and Boc-protected regions.[3] While a definitive quantitative value cannot be provided without experimental data, a qualitative assessment suggests moderate to good solubility in common laboratory buffers.

Table 1: Qualitative Solubility Profile of this compound

| Solvent/Buffer System | Expected Qualitative Solubility | Rationale |

| Deionized Water | Soluble | The hydrophilic PEG3 chain enhances solubility in aqueous media.[1] |

| Phosphate-Buffered Saline (PBS) | Soluble | Expected to be readily soluble in this commonly used physiological buffer. |

| TRIS Buffer | Soluble | Generally compatible with PEGylated compounds. |

| HEPES Buffer | Soluble | A common buffer for bioconjugation, expected to solubilize this compound. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common organic solvent for initial stock solution preparation. |

| Dimethylformamide (DMF) | Highly Soluble | An alternative organic solvent for preparing stock solutions. |

Factors Influencing the Solubility of this compound

The aqueous solubility of this compound is not a fixed value but is influenced by several environmental and structural factors. Understanding these factors is crucial for optimizing experimental conditions and ensuring the successful application of this linker.

References

Technical Guide to Mal-PEG3-Boc: Suppliers, Purity, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Mal-PEG3-Boc, a heterobifunctional linker critical in bioconjugation and drug development. This document outlines commercially available sources, their reported purity levels, and detailed experimental protocols for the characterization and quality assessment of this reagent.

This compound: Supplier and Purity Overview

The selection of a high-purity chemical linker is a critical first step in the successful development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The following table summarizes the publicly available information for suppliers of this compound.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Purity |

| ChemScene | This compound | 518044-35-4 | C17H27NO7 | 357.40 | ≥97%[1] |

Note: This information is based on publicly available data and may be subject to change. It is recommended to contact the supplier directly for the most current specifications and certificate of analysis.

Experimental Protocols for Quality Assessment

Ensuring the identity, purity, and stability of this compound is paramount for reproducible and reliable results in research and development. A combination of analytical techniques should be employed for comprehensive characterization.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for confirming the chemical structure of this compound. Both ¹H and ¹³C NMR should be performed.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Key signals to identify include the protons of the maleimide (B117702) group, the ethylene (B1197577) glycol repeats of the PEG spacer, and the tert-butyl group of the Boc protecting group (typically a large singlet around 1.4 ppm).[2]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Confirm the presence of all expected carbon signals, including those from the maleimide ring, the PEG backbone, and the Boc group.

-

-

Data Analysis: Integrate the proton signals and compare the chemical shifts to expected values to confirm the structure.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the this compound linker.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with electrospray ionization (ESI), such as acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap).

-

Data Acquisition: Infuse the sample directly into the ESI source and acquire the mass spectrum in positive ion mode. PEGylated compounds may form adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) in addition to the protonated molecule ([M+H]⁺).[3]

-

Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical mass of this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for determining the purity of chemical compounds by separating the main component from any impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column is suitable.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used.

-

Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.

-

Analysis: Inject the sample and run the gradient method. The maleimide group can be detected by UV absorbance, typically around 220 nm.

-

Data Analysis: The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Functional Group Confirmation by Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR provides a rapid confirmation of the presence of key functional groups within the molecule.

Methodology:

-

Sample Preparation: The sample can be analyzed neat on an attenuated total reflectance (ATR) crystal or as a thin film.

-

Data Acquisition: Collect the infrared spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for the functional groups present, such as the C=O stretch of the maleimide and the carbamate (B1207046) of the Boc group, and the C-O stretch of the PEG ether linkages.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the quality control of this compound and a typical reaction pathway involving this linker.

References

An In-depth Technical Guide to Bioconjugation with PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bioconjugation, the covalent attachment of molecules to biomolecules, has revolutionized therapeutic and diagnostic development. Among the various tools available, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone technology. PEGylation, the process of conjugating PEG chains to a molecule, significantly enhances the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1] This guide provides a comprehensive technical overview of bioconjugation utilizing PEG linkers, covering fundamental chemistries, linker classifications, and their profound impact on drug efficacy and safety. Detailed experimental protocols, quantitative data analysis, and visual workflows are presented to equip researchers with the practical knowledge for successful implementation of PEGylation strategies.

Introduction to PEGylation and its Core Principles

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[2][3] When used as linkers in bioconjugation, PEG chains act as flexible spacers, connecting a therapeutic agent to another molecule, such as a protein, peptide, or small molecule drug.[2][4] The process of PEGylation imparts several advantageous properties to the conjugated molecule, primarily by increasing its hydrodynamic volume and creating a "stealth" effect that shields it from enzymatic degradation and the host's immune system.[1][5]

The primary benefits of employing PEG linkers in bioconjugation include:

-

Improved Solubility: The hydrophilic nature of PEG enhances the aqueous solubility of hydrophobic drugs and proteins.[2][6]

-

Enhanced Stability: PEG chains protect conjugated biomolecules from enzymatic degradation and proteolysis, increasing their stability in biological environments.[2][7]

-

Reduced Immunogenicity: The flexible PEG chains can mask immunogenic epitopes on the surface of proteins, thereby reducing the likelihood of an immune response.[2][7]

-

Prolonged Circulation Half-Life: By increasing the hydrodynamic size of the conjugate, PEGylation slows its renal clearance, leading to a longer circulation time in the bloodstream.[2][8]

Classification of PEG Linkers

PEG linkers can be categorized based on their architecture, the reactivity of their functional groups, and their stability in biological environments.

Architectural Classification

-

Linear PEG Linkers: These consist of a single, straight chain of PEG with functional groups at one or both ends. They are the most common type and are valued for their simplicity and predictable behavior.[2]

-

Branched PEG Linkers: These possess multiple PEG arms extending from a central core. This structure provides a greater shielding effect and can lead to a larger hydrodynamic radius compared to linear PEGs of the same molecular weight, further enhancing circulation half-life.[2][9]

-

Multi-Arm PEG Linkers: A more complex form of branched linkers with three or more PEG arms, often utilized in the creation of hydrogels and for multivalent conjugation strategies.[2][6]

Functional Group Classification

-

Homobifunctional PEG Linkers: These linkers have two identical reactive functional groups at their termini. They are primarily used for crosslinking molecules with the same type of functional group.[2][10]

-

Heterobifunctional PEG Linkers: These linkers feature two different reactive functional groups, allowing for the sequential and specific conjugation of two different molecules. This is particularly useful in applications like antibody-drug conjugate (ADC) development.[2][10]

The choice of reactive functional groups is critical and depends on the available functional groups on the target biomolecule. Common reactive groups include:

-

N-hydroxysuccinimide (NHS) Esters: React with primary amines (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds.[2][6]

-

Maleimides: React specifically with thiol groups (e.g., cysteine residues) to form stable thioether bonds.[2][6]

-

Azides and Alkynes: Used in "click chemistry" reactions for highly efficient and specific bioconjugation.[2][6]

-

Hydrazides: React with aldehydes or ketones to form hydrazone bonds.[6][11]

Stability Classification

-

Non-Cleavable PEG Linkers: These form a stable, permanent bond between the conjugated molecules. Drug release typically relies on the degradation of the carrier molecule itself.[2][12]

-

Cleavable PEG Linkers: These are designed to be stable in systemic circulation but break apart to release the payload in response to specific triggers within the target microenvironment, such as changes in pH or the presence of specific enzymes.[12][13][14] This allows for controlled, targeted drug release.[12][14]

Quantitative Impact of PEGylation on Pharmacokinetics

PEGylation dramatically alters the pharmacokinetic profile of therapeutic proteins, leading to a significant increase in circulation half-life (t½) and a decrease in clearance (CL).[8] The volume of distribution (Vd) can also be affected, often showing a decrease.[8] The extent of these changes is influenced by the molecular weight and structure (linear vs. branched) of the conjugated PEG molecule.[8]

Table 1: Comparative Pharmacokinetic Parameters of PEGylated and Non-PEGylated Proteins

| Therapeutic Protein | Parameter | Non-PEGylated | PEGylated | Fold Change | Reference |

| Interferon-α | Half-life (t½) | 2-3 hours | ~40 hours | ~13-20x | [8] |

| Clearance (CL) | High | Significantly Reduced | - | [8] | |

| G-CSF | Half-life (t½) | 3-4 hours | 15-80 hours | ~4-20x | [8] |

| Clearance (CL) | High | Significantly Reduced | - | [8] | |

| Erythropoietin (in rabbits) | Half-life (t½) | 5.3 hours | 25.3 hours | ~4.8x | [8] |

| Clearance (CL) | 1.0 mL/h/kg | 0.2 mL/h/kg | 5x reduction | [8] |

Note: Values can vary depending on the specific study, patient population, and analytical methods used.[8]

Experimental Protocols

Accurate evaluation and characterization of PEGylated bioconjugates require robust experimental methodologies.

Protocol for PEGylation of a Protein with a Maleimide-PEG Linker

This protocol describes a general method for the site-specific conjugation of a PEG-maleimide to a protein containing free thiol groups.

Materials:

-

Thiol-containing protein

-

PEG-Maleimide

-

Degassed, thiol-free buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.5)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)

Procedure:

-

Preparation of Thiolated Protein:

-

Dissolve the protein in a degassed, thiol-free buffer at a pH between 6.5 and 7.5.

-

(Optional) If reducing disulfide bonds to generate free thiols, add a 10- to 50-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.

-

-

Preparation of PEG-Maleimide Solution:

-

Prepare a stock solution of PEG-Maleimide in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add the PEG-Maleimide stock solution to the thiolated protein solution to achieve a 10- to 20-fold molar excess of the PEG linker.

-

Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.

-

-

Purification:

-